molecular formula C44H44N2O6 B14169403 2,2'-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) CAS No. 73855-97-7

2,2'-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene)

Cat. No.: B14169403
CAS No.: 73855-97-7
M. Wt: 696.8 g/mol
InChI Key: DJAIOJQQURHAHZ-UHFFFAOYSA-N
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Description

2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) typically involves multi-step organic reactions. One common approach is the condensation of 8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene with a suitable aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyl and imine groups can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or alter the structural properties of proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,2’-Bis(4-hydroxy-3-methyl-1,6,7-trihydroxynaphthalene): Similar structure but lacks the benzyliminomethyl group.

    8-Benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene: A precursor in the synthesis of the target compound.

Uniqueness: 2,2’-Bis(8-benzyliminomethyl-4-isopropyl-3-methyl-1,6,7-trihydroxynaphthalene) is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxyl and imine groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

73855-97-7

Molecular Formula

C44H44N2O6

Molecular Weight

696.8 g/mol

IUPAC Name

3-methyl-8-(2-phenylethanimidoyl)-4-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(2-phenylethanimidoyl)-4-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol

InChI

InChI=1S/C44H44N2O6/c1-21(2)33-23(5)35(43(51)37-27(33)19-31(47)41(49)39(37)29(45)17-25-13-9-7-10-14-25)36-24(6)34(22(3)4)28-20-32(48)42(50)40(38(28)44(36)52)30(46)18-26-15-11-8-12-16-26/h7-16,19-22,45-52H,17-18H2,1-6H3

InChI Key

DJAIOJQQURHAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2C(=C1C3=C(C4=C(C(=C(C=C4C(=C3C)C(C)C)O)O)C(=N)CC5=CC=CC=C5)O)O)C(=N)CC6=CC=CC=C6)O)O)C(C)C

Origin of Product

United States

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